molecular formula C10H20ClNO2 B2936442 (1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride CAS No. 2138172-06-0

(1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride

Cat. No.: B2936442
CAS No.: 2138172-06-0
M. Wt: 221.73
InChI Key: PEHTVYJVEBXOBD-VTLYIQCISA-N
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Description

(1R,3R)-3-Ethoxy-7-oxaspiro[35]nonan-1-amine;hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the ethoxy and amine groups. One common method involves the reaction of a suitable precursor with ethyl alcohol and ammonia under controlled conditions. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups back to alcohols or amines.

    Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved can include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride
  • spiro[3.5]nonan-2-amine hydrochloride

Uniqueness

(1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride is unique due to its specific spirocyclic structure and the presence of both ethoxy and amine groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10;/h8-9H,2-7,11H2,1H3;1H/t8-,9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHTVYJVEBXOBD-VTLYIQCISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCOCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@H](C12CCOCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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